![molecular formula C19H15N3O2S B2906833 2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1021083-13-5](/img/structure/B2906833.png)
2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit significant antimicrobial, antifungal, and anticancer activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of new analogs with improved biological activities and solubility. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of new drugs targeting specific enzymes and signaling pathways. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
In conclusion, 2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has shown significant potential in the field of medicinal chemistry. Its broad spectrum of biological activities and potential applications in the treatment of various diseases make it a promising candidate for further research.
Synthesis Methods
The synthesis of 2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-naphthylamine with 2-bromoacetic acid to form 2-(naphthalen-2-yl)acetamide. This intermediate is then reacted with 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Scientific Research Applications
2-(naphthalen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have reported that this compound exhibits significant antimicrobial, antifungal, and anticancer activities. It has also been found to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-naphthalen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(11-13-7-8-14-4-1-2-5-15(14)10-13)20-19-22-21-18(24-19)12-16-6-3-9-25-16/h1-10H,11-12H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXXUMLRNPULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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